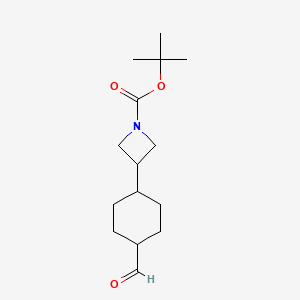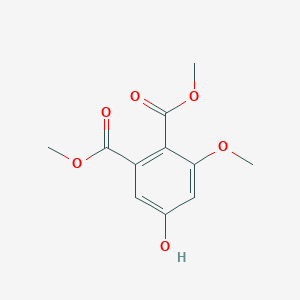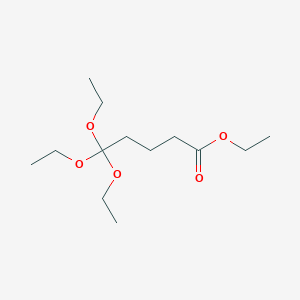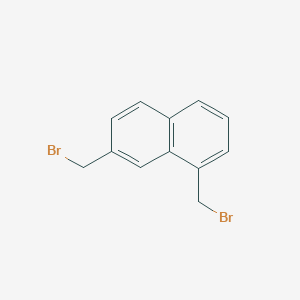
1,7-Bis(bromomethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 7 positions of the naphthalene ring. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 1,7-dimethylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
1,7-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of naphthalene derivatives with methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido-naphthalene and thiocyanato-naphthalene derivatives.
Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction Reactions: Products include methyl-naphthalene derivatives.
科学的研究の応用
1,7-Bis(bromomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including polymers and ligands for catalysis.
Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostics.
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 1,7-Bis(bromomethyl)naphthalene involves its ability to undergo substitution reactions with various nucleophiles. The bromomethyl groups act as leaving groups, allowing the formation of new bonds with nucleophiles. This reactivity makes it a versatile building block in organic synthesis. The compound can also interact with biological molecules, making it useful in the development of diagnostic probes and therapeutic agents.
類似化合物との比較
Similar Compounds
1,8-Bis(bromomethyl)naphthalene: Similar structure but with bromomethyl groups at the 1 and 8 positions.
2,7-Bis(bromomethyl)naphthalene: Bromomethyl groups at the 2 and 7 positions.
2-(Bromomethyl)naphthalene: Single bromomethyl group at the 2 position.
Uniqueness
1,7-Bis(bromomethyl)naphthalene is unique due to the specific positioning of the bromomethyl groups, which allows for selective reactions and the formation of specific derivatives. This positional specificity can influence the reactivity and properties of the resulting compounds, making it a valuable compound in synthetic chemistry.
特性
CAS番号 |
78757-52-5 |
|---|---|
分子式 |
C12H10Br2 |
分子量 |
314.01 g/mol |
IUPAC名 |
1,7-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H10Br2/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H,7-8H2 |
InChIキー |
JWSRVWZKKSKJQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




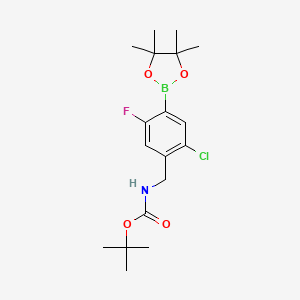

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)

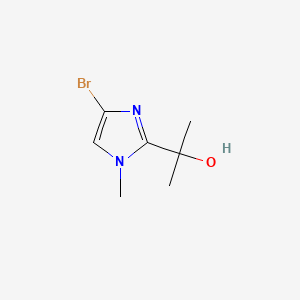
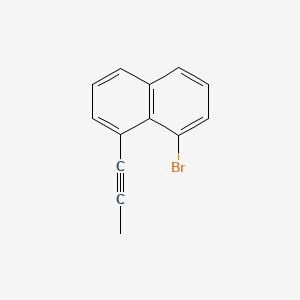

![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)

